molecular formula C24H21N5O2S2 B12151704 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12151704
M. Wt: 475.6 g/mol
InChI Key: NDBRSHDUCUKQBY-UHFFFAOYSA-N
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Description

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a thioether linkage, and a hydrazinecarbothioamide moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinazolinone Core: The starting material, 4-methylbenzaldehyde, undergoes a cyclization reaction with anthranilic acid to form the quinazolinone core.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazinecarbothioamide Addition: Finally, the thioether intermediate is reacted with phenylhydrazinecarbothioamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thioether linkage and hydrazinecarbothioamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a quinazolinone core, thioether linkage, and hydrazinecarbothioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

1-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C24H21N5O2S2/c1-16-11-13-18(14-12-16)29-22(31)19-9-5-6-10-20(19)26-24(29)33-15-21(30)27-28-23(32)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,27,30)(H2,25,28,32)

InChI Key

NDBRSHDUCUKQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

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